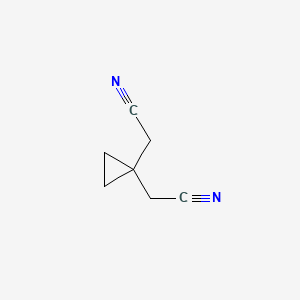

1,1-Cyclopropanediacetonitrile

Description

Significance of Cyclopropane (B1198618) Motifs in Chemical Structures

The cyclopropane ring, despite its inherent ring strain of approximately 27 kcal/mol, is a recurring and significant motif in numerous natural products and synthetic molecules, including pharmaceuticals and agrochemicals. rsc.org Its incorporation into a molecular framework imparts a degree of conformational rigidity, which can be advantageous in the design of molecules with specific three-dimensional orientations of functional groups. This rigidity can lead to enhanced binding affinity with biological targets. Furthermore, the unique electronic nature of the cyclopropane ring, with its increased s-character in the C-H bonds and p-character in the C-C bonds, can influence the metabolic stability and pharmacokinetic properties of a drug molecule. The strategic introduction of a cyclopropane unit can block sites of metabolism, leading to a longer biological half-life.

Role of Dinitrile Functionality in Synthetic Utility

The dinitrile or dicyano functionality is a powerhouse in organic synthesis due to its rich and diverse reactivity. The electron-withdrawing nature of the two nitrile groups in 1,1-Cyclopropanediacetonitrile activates the adjacent cyclopropane ring, making it susceptible to various chemical transformations. The nitrile groups themselves are highly versatile and can be converted into a wide range of other functional groups.

The carbon-nitrogen triple bond of a nitrile group offers multiple reaction pathways. It can undergo hydrolysis to form amides and subsequently carboxylic acids, providing a route to introduce acidic functionalities. nih.gov Reduction of nitriles can yield primary amines, which are key functional groups in a vast number of biologically active molecules. nih.gov Furthermore, the nitrile group can participate in cycloaddition reactions and act as a directing group in C-H functionalization reactions, enabling the construction of complex heterocyclic and carbocyclic systems. rsc.orgacs.orgacs.org The presence of two nitrile groups on the same carbon in this compound amplifies these synthetic possibilities, allowing for sequential or differential functionalization.

Historical Context and Evolution of Research on this compound

The study of cyclopropane derivatives has a long history, with the first synthesis of cyclopropane itself reported by August Freund in 1881. wikipedia.org However, the specific exploration of 1,1-disubstituted cyclopropanes, particularly those with synthetically useful functional groups like nitriles, is a more recent endeavor.

The development of synthetic routes to compounds like this compound is linked to the broader evolution of cyclopropanation reactions. Early methods often involved harsh conditions and had limited functional group tolerance. The advent of transition-metal catalyzed cyclopropanations and the development of safer carbene precursors significantly advanced the field.

A key historical reaction relevant to the chemistry of dinitriles is the Thorpe-Ziegler reaction, first reported by Jocelyn Field Thorpe in 1904 and later adapted by Karl Ziegler. This intramolecular cyclization of dinitriles, typically using a strong base, leads to the formation of cyclic α-cyanoenamines, which can be further hydrolyzed to cyclic ketones. While not directly used for the synthesis of this compound itself, the principles of dinitrile reactivity established by this reaction are fundamental to understanding its subsequent transformations.

A significant milestone in the specific synthesis of this compound was reported in the Journal of Organic Chemistry in 1979. This method involved the reaction of 1,1-bis(tosyloxymethyl)cyclopropane (B3368967) with potassium cyanide, providing a direct route to the target molecule. This synthesis highlighted the utility of cyclopropane-based starting materials for accessing more complex derivatives.

| Precursor Compound | Reagents | Product | Reported Yield | Reference |

| 1,1-Bis(tosyloxymethyl)cyclopropane | Potassium Cyanide (KCN) | This compound | Not specified in abstract | J. Org. Chem. 1979, 44 (14), 2522–2529 |

Modern research continues to explore new and more efficient methods for the synthesis of functionalized cyclopropanes, including 1,1-disubstituted derivatives. These efforts are driven by the increasing demand for novel molecular scaffolds in drug discovery and materials science. The unique reactivity of this compound positions it as a key player in these ongoing synthetic endeavors, with its potential to serve as a starting point for the construction of a wide variety of complex and valuable molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-(cyanomethyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFFTUDTQFIMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501522 | |

| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20778-47-6 | |

| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyanomethyl-cyclopropyl)-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Cyclopropanediacetonitrile and Its Advanced Derivatives

Direct Synthesis Approaches to 1,1-Cyclopropanediacetonitrile

Direct synthesis approaches involve the modification of an existing cyclopropane (B1198618) precursor to introduce the desired geminal diacetonitrile functionality. These methods can be conceptually divided into routes that functionalize an existing ring.

Electrophilic Cyclopropanation Routes

Cyclopropanes bearing two electron-withdrawing groups, such as nitrile functionalities, are known as electrophilic cyclopropanes. Their synthesis via routes involving electrophilic species is a conceptual possibility, though less common than methods employing nucleophiles. Such a route would typically involve the reaction of a nucleophilic substrate with a cyclopropane synthon carrying electrophilic character. However, the more prevalent strategies involve the ring-opening of these electrophilic cyclopropanes rather than their formation. The inherent ring strain and the strong electron-withdrawing nature of the two nitrile groups render the cyclopropane ring susceptible to nucleophilic attack, making it a potent electrophile in its own right.

Nucleophilic Substitution Strategies for Acetonitrile Introduction

A highly effective and historically significant method for synthesizing the 1,1-dicyanocyclopropane framework relies on intramolecular nucleophilic substitution, often categorized as a Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgresearchgate.netnih.gov This strategy typically involves the reaction of a C-nucleophile with a substrate containing two leaving groups in a 1,3-relationship.

The most direct application of this strategy for synthesizing cyclopropane-1,1-dicarbonitrile involves the double alkylation of a malononitrile (B47326) anion with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909). umt.eduorgsyn.org In this reaction, a base is used to deprotonate malononitrile, generating a potent nucleophile. This anion then attacks one of the electrophilic carbons of 1,2-dibromoethane in an initial Sₙ2 reaction. The resulting intermediate, now bearing a halogen and the dicyanomethyl group, undergoes a second, intramolecular Sₙ2 reaction, where the carbanion attacks the remaining carbon-halogen bond to close the three-membered ring. wikipedia.org

Several methods for this synthesis have been investigated, with varying success. umt.edu Early multi-step approaches started from diethyl cyclopropane-1,1-dicarboxylate, which was converted to the corresponding diamide (B1670390) and then dehydrated. umt.edu A more direct, one-pot condensation of malononitrile with ethylene (B1197577) bromide has been developed to improve efficiency. umt.edu

| Reactants | Base/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Malononitrile, Ethylene Bromide | Sodium Ethoxide | Ethanol/Benzene | Heating | 16-22% |

| 2-Cyanoacetamide, Ethylene Bromide | Basic Catalysts | Various | Heating | Low |

Transition Metal-Catalyzed Cross-Coupling Reactions from Cyclopropyl (B3062369) Precursors

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for C-C bond formation. mdpi.comnih.gov In principle, this compound could be synthesized by coupling a cyclopropyl precursor bearing two leaving groups at the C1 position (e.g., 1,1-dihalocyclopropane) with a cyanide source or an acetonitrile-derived nucleophile.

While palladium-catalyzed cross-coupling reactions are widely used to functionalize cyclopropanes, the specific application for creating a gem-dinitrile is not extensively documented. researchgate.net Such a transformation would likely require a palladium or nickel catalyst, a suitable ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂). The reaction would proceed via an oxidative addition of the catalyst into one of the carbon-halogen bonds, followed by transmetalation with the cyanide source, and reductive elimination. Repeating this sequence for the second halide would furnish the gem-dinitrile. Challenges for this approach include controlling the reaction to prevent side reactions, such as the formation of allenes from 1,1-dihalocyclopropanes, and achieving double substitution at a sterically hindered quaternary center. scispace.com

Construction of the Cyclopropane Ring System

These methodologies focus on building the three-membered ring as the key synthetic step, incorporating the gem-dinitrile functionality during the ring-forming process.

[2+1] Cycloaddition Reactions in Cyclopropane Formation

The [2+1] cycloaddition is a fundamental approach to cyclopropane synthesis, involving the reaction of an alkene (the '2' component) with a carbene or carbenoid (the '1' component). wikipedia.org To synthesize this compound via this route, one of two strategies can be envisioned:

Reaction of a simple alkene, like ethylene, with a dicyanocarbene (:C(CN)₂). Dicyanocarbene can be generated from precursors such as diazomalononitrile, though these reagents can be highly reactive and require careful handling.

Reaction of an activated alkene that already contains the gem-dinitrile moiety with a simple carbene. A suitable substrate for this approach is vinylidene cyanide (1,1-dicyanoethylene). nih.gov This electron-deficient alkene can react with a nucleophilic carbene, such as one generated from diazomethane, to form the cyclopropane ring.

Enzyme-catalyzed carbene transfer reactions have also emerged as a powerful biocatalytic strategy for stereoselective cyclopropanation, offering a green chemistry alternative to traditional metal catalysts. wpmucdn.com

Carbenoid-Mediated Cyclopropanation (e.g., Simmons-Smith Reaction Analogues)

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to transfer a methylene (B1212753) (CH₂) group to an alkene. wikipedia.orgresearchgate.netnrochemistry.com The reaction is known for its stereospecificity and tolerance of various functional groups. organic-chemistry.orgtcichemicals.com

A Simmons-Smith analogue for the synthesis of this compound would necessitate a carbenoid that delivers a :C(CN)₂ unit. This would conceptually involve a reagent like diiodomalononitrile (CI₂(CN)₂) reacting with a zinc-copper couple. The resulting organozinc carbenoid, I-Zn-CI(CN)₂, could then react with an alkene.

| Feature | Classic Simmons-Smith Reaction | Hypothetical Dicyano-Analogue |

|---|---|---|

| Carbene Source | Diiodomethane (CH₂I₂) | Diiodomalononitrile (CI₂(CN)₂) |

| Carbenoid | Iodomethylzinc iodide (ICH₂ZnI) | (Dicyano)iodomethylzinc iodide (IC(CN)₂ZnI) |

| Alkene Partner | Electron-rich or unactivated alkenes | Likely requires electron-rich alkenes |

| Challenges | Cost of diiodomethane | Stability and reactivity of the highly electrophilic dicyano-carbenoid precursor |

The feasibility of such a reaction is speculative, as the strong electron-withdrawing nature of the two nitrile groups would make the carbenoid precursor highly electrophilic and potentially unstable. researchgate.net However, variants of the Simmons-Smith reagent with electron-withdrawing substituents are known, suggesting that such a pathway is not entirely implausible. organic-chemistry.org

Diazo Compound and Alkene Cyclopropanation

The reaction of diazo compounds with alkenes, catalyzed by transition metals, is a powerful and widely used method for the formation of cyclopropane rings. In the context of synthesizing nitrile-substituted cyclopropanes, diazoacetonitrile (N₂CHCN) serves as a key reagent.

One notable advancement in this area is the use of engineered myoglobin (B1173299) catalysts for the asymmetric cyclopropanation of alkenes with in situ generated diazoacetonitrile. This biocatalytic approach has proven effective for a broad range of olefin substrates, yielding nitrile-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. rochester.edu For instance, the myoglobin variant Mb(H64V,V68A) has been shown to catalyze the cyclopropanation of styrene (B11656) derivatives with excellent stereocontrol. rochester.edu The reaction is typically carried out in a compartmentalized system where the hazardous diazoacetonitrile is generated and consumed in a continuous flow, enhancing the safety of the procedure. rochester.edu

Chiral rhodium catalysts have also been employed for the enantioselective cyclopropanation of electron-deficient alkenes. While many studies focus on diazoacetates, the principles can be extended to diazoacetonitrile. The design of the chiral ligands on the rhodium center is crucial for achieving high levels of stereocontrol.

Table 1: Myoglobin-Catalyzed Asymmetric Cyclopropanation with Diazoacetonitrile Data extracted from research on myoglobin-catalyzed cyclopropanation.

| Olefin Substrate | Biocatalyst | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Styrene | Mb(H64V,V68A) | >99% | >99% |

| p-Chlorostyrene | Mb(H64V,V68A) | >99% | >99% |

| m-Methylstyrene | Mb(H64V,V68A) | >99% | 98% |

Direct 1,3-Cyclization Methodologies

Direct 1,3-cyclization offers a straightforward route to 1,1-disubstituted cyclopropanes. For the synthesis of this compound, this typically involves the reaction of a C1 synthon (malononitrile) with a C2 synthon (a 1,2-dihaloethane). The reaction proceeds via a double nucleophilic substitution, where the carbanion generated from malononitrile displaces the two leaving groups on the C2 component.

The synthesis of 1,1-cyclopropanedicarbonitrile (B3048086) has been achieved by the condensation of malononitrile with ethylene bromide. This reaction is typically carried out in the presence of a base to deprotonate the malononitrile. The choice of solvent and base is critical to optimize the yield and minimize side reactions.

A similar strategy has been successfully employed for the synthesis of other 1,1-disubstituted cyclopropanes, such as 1,1-cyclopropanedicarboxylic acid derivatives from diethyl malonate and 1,2-dihaloethanes.

Intramolecular Cyclization Reactions in Spirocyclic Systems (e.g., 6-Azaspiro[2.5]octane)

Intramolecular cyclization is a key strategy for the synthesis of spirocyclic systems containing a cyclopropane ring. In the context of 6-azaspiro[2.5]octane derivatives, this would involve the formation of the cyclopropane ring within a precursor that already contains the piperidine (B6355638) ring.

One plausible approach involves a Michael-initiated ring closure (MIRC) reaction. A suitably substituted piperidine derivative bearing a nucleophilic center (such as a dinitrile-stabilized carbanion) and an appropriately positioned leaving group could undergo intramolecular cyclization to form the spiro[2.5]octane framework. For instance, a precursor with a 4-methylene-piperidine scaffold and an attached dinitrile methyl group with a leaving group on a tether could cyclize to form the desired spiro compound.

The synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones has been achieved through the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones, demonstrating the feasibility of forming spirocyclopropanes on pre-existing heterocyclic systems. While not a direct synthesis of a 6-azaspiro[2.5]octane with a gem-dinitrile moiety, this illustrates the principle of intramolecular cyclization for the formation of complex spirocycles.

Radical/Polar Crossover Processes for 1,1-Disubstituted Cyclopropanes

Radical/polar crossover (RPC) reactions have emerged as a powerful tool for the synthesis of substituted cyclopropanes under mild conditions. Current time information in Le Flore County, US.rsc.orgresearchgate.netnih.gov This methodology typically involves the generation of a radical species that adds to an alkene. The resulting radical intermediate is then reduced to an anion (the "polar" step), which subsequently undergoes an intramolecular cyclization to form the cyclopropane ring. nih.gov

This approach is particularly well-suited for the synthesis of 1,1-disubstituted cyclopropanes. Current time information in Le Flore County, US.rsc.orgresearchgate.net For the synthesis of 1,1-dinitrile cyclopropane analogues, a precursor containing a homoallylic leaving group and a dinitrile moiety could be envisioned. A photocatalytically generated radical could initiate a cascade reaction involving a 1,6-hydrogen atom transfer (HAT), followed by cyclization to furnish the desired product. Current time information in Le Flore County, US.rsc.orgresearchgate.net

The success of these reactions often relies on visible-light photoredox catalysis, which allows for the generation of radicals under mild, metal-free conditions. Current time information in Le Flore County, US.rsc.orgresearchgate.net The functional group tolerance of these reactions is generally high, making them attractive for the synthesis of complex molecules. Current time information in Le Flore County, US.researchgate.netnih.gov

Stereoselective and Enantioselective Synthesis of this compound Analogues

Achieving stereocontrol in the synthesis of substituted cyclopropanes is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This section explores the design of chiral catalysts and strategies for diastereoselective control in the formation of this compound analogues.

Chiral Catalyst Design for Asymmetric Cyclopropanation

The development of chiral catalysts for asymmetric cyclopropanation has been a major focus of research. As mentioned previously, engineered myoglobin variants have shown exceptional performance in the enantioselective cyclopropanation of alkenes with diazoacetonitrile, providing access to chiral nitrile-substituted cyclopropanes with excellent stereoselectivity. rochester.edu

In addition to biocatalysts, chiral transition metal complexes, particularly those of rhodium and copper, are widely used. The design of the chiral ligands is critical for inducing asymmetry. For example, chiral N,N'-dioxide-scandium(III) complexes have been used for the enantioselective cyclopropanation of vinyl ketones with α-diazoesters. nih.gov While this example does not involve diazoacetonitrile directly, the catalyst design principles are transferable.

The choice of metal and ligand can be tailored to the specific substrate to maximize enantioselectivity. For instance, chiral copper catalysts have been used in a cyclopropanation-rearrangement approach to synthesize chiral spiroaminals and fused bicyclic acetals with high enantioselectivity. sioc.ac.cn

Table 2: Chiral Catalysts for Asymmetric Cyclopropanation A summary of catalyst types and their applications in asymmetric cyclopropanation.

| Catalyst Type | Metal Center | Chiral Ligand | Application | Reference |

| Biocatalyst | Iron (Heme) | Porphyrin (in Myoglobin) | Cyclopropanation with diazoacetonitrile | rochester.edu |

| Lewis Acid | Scandium(III) | N,N'-dioxide | Cyclopropanation of vinyl ketones | nih.gov |

| Transition Metal | Copper(I) | Box, Pybox | Cyclopropanation-rearrangement | sioc.ac.cn |

Diastereoselective Control in Cyclopropane Formation

Diastereoselective control is crucial when multiple stereocenters are formed during the cyclopropanation reaction. The relative stereochemistry of the substituents on the cyclopropane ring can often be controlled by the choice of reagents, catalysts, and reaction conditions.

One strategy for achieving high diastereoselectivity is through substrate-directed reactions. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to proceed with high diastereoselectivity, with the hydroxyl group directing the approach of the reagent. nih.gov This principle can be applied to the synthesis of substituted 1,1-dicyanocyclopropanes by incorporating a directing group into the alkene substrate.

Another approach involves the use of chiral auxiliaries. A camphor-derived chiral auxiliary attached to an α,β-unsaturated amide has been used to achieve highly diastereoselective Simmons-Smith cyclopropanation. rsc.org

Furthermore, the reaction of carbon pronucleophiles with unactivated alkenes, mediated by electrochemistry, has been shown to produce nitrile-substituted cyclopropanes with high diastereoselectivity. nih.gov The stereochemical outcome in these reactions can be influenced by the nature of the pronucleophile and the alkene.

The use of chiral telluronium ylides has also been demonstrated to provide controllable diastereoselectivity in the synthesis of vinylcyclopropanes. nih.gov By simply changing the base, either the cis or trans diastereomer can be obtained with high selectivity. nih.gov

Michael Initiated Ring Closure (MIRC) Reactions for Chiral Cyclopropanes

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the synthesis of cyclopropane rings, offering excellent control over stereochemistry, which is crucial for the preparation of chiral cyclopropanes. nih.govrsc.org This method has emerged as an efficient approach for generating highly functionalized cyclopropanes, including those bearing nitrile groups, which are valuable precursors in organic synthesis. nih.gov The reaction proceeds through a tandem sequence involving a Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.gov

The versatility of the MIRC reaction allows for the use of a wide range of nucleophiles and Michael acceptors. rsc.org For the synthesis of cyclopropanes structurally related to this compound, such as dinitrile-substituted cyclopropanes, malononitrile derivatives or other nitrile-containing compounds can be employed as nucleophiles. The stereochemical outcome of the reaction can be controlled by using chiral substrates, chiral auxiliaries, or, more commonly, chiral catalysts. rsc.org Organocatalysis, in particular, has been successfully applied to MIRC reactions to achieve high enantioselectivity. researchgate.net

Synthesis of Dinitrile-Substituted Cyclopropanes via MIRC

A notable application of the MIRC reaction is the synthesis of dinitrile-substituted cyclopropanes. Research has demonstrated an efficient base-promoted annulation reaction between 2-arylacetonitriles and α-bromoennitriles. nih.gov This transformation proceeds under mild, transition-metal-free conditions and tolerates a variety of functional groups, providing access to a library of dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.gov The reaction is initiated by the deprotonation of the 2-arylacetonitrile, which then acts as a nucleophile in a Michael addition to the α-bromoennitrile. Subsequent intramolecular cyclization via nucleophilic substitution of the bromide leads to the formation of the cyclopropane ring. nih.gov

The scope of this reaction has been explored with various substituted 2-arylacetonitriles and α-bromoennitriles, as summarized in the table below.

| Entry | 2-Arylacetonitrile | α-Bromoennitrile | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 85 | nih.gov |

| 2 | 4-Methoxyphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 92 | nih.gov |

| 3 | 4-Chlorophenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 88 | nih.gov |

| 4 | 2-Thienylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 75 | nih.gov |

| 5 | Phenylacetonitrile | (Z)-2-bromo-3-(4-chlorophenyl)acrylonitrile | 82 | nih.gov |

Organocatalytic Enantioselective MIRC Reactions

The development of asymmetric MIRC reactions is crucial for accessing chiral cyclopropanes. Organocatalysis has been instrumental in this regard, enabling the synthesis of highly enantioenriched cyclopropane derivatives. For instance, the reaction of 2-arylidene malononitriles with dimethyl bromomalonate can be catalyzed by chiral organocatalysts, such as α,α-L-diarylprolinols, to produce spirocyclopropanes with high yields and enantioselectivities. researchgate.net

In a typical organocatalytic cycle, the chiral catalyst, often a prolinol derivative, activates the Michael acceptor through the formation of an iminium ion. This activation facilitates the stereocontrolled Michael addition of the nucleophile. The subsequent intramolecular ring closure then proceeds in a way that preserves the stereochemistry established in the Michael addition step, leading to the formation of the chiral cyclopropane product. organic-chemistry.org

The table below presents selected examples of organocatalyzed MIRC reactions for the synthesis of chiral cyclopropanes.

| Entry | Michael Acceptor | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-(4-Nitrobenzylidene)-1H-indene-1,3(2H)-dione | Dimethyl bromomalonate | α,α-L-diphenylprolinol | 95 | 85 | researchgate.net |

| 2 | 2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione | Dimethyl bromomalonate | α,α-L-diphenylprolinol | 92 | 82 | researchgate.net |

| 3 | Cinnamaldehyde | Diethyl bromomalonate | Diphenylprolinol TMS ether | 98 | 96 | organic-chemistry.org |

| 4 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diethyl bromomalonate | Diphenylprolinol TMS ether | 95 | 98 | organic-chemistry.org |

These methodologies highlight the power of MIRC reactions in constructing complex and stereochemically rich cyclopropane structures, including those that are structurally analogous to this compound. The ability to use readily available starting materials and achieve high levels of stereocontrol makes MIRC a valuable tool in modern organic synthesis.

Reactivity and Mechanistic Principles Governing 1,1 Cyclopropanediacetonitrile Transformations

Electrophilic Nature of the Cyclopropane (B1198618) Ring in 1,1-Cyclopropanediacetonitrile

The cyclopropane ring in this compound exhibits a pronounced electrophilic character, a direct consequence of the potent electron-withdrawing nature of the two geminal cyano (-CN) groups. These groups, through their inductive and mesomeric effects, significantly polarize the carbon-carbon bonds of the cyclopropane ring, rendering the carbon atoms susceptible to nucleophilic attack. This inherent electrophilicity is a key determinant of the compound's chemical behavior.

The strain energy inherent in the three-membered ring further contributes to its reactivity. The deviation of the bond angles from the ideal sp³ hybridization state makes the C-C bonds of the cyclopropane ring weaker and more reactive than those in acyclic alkanes. This ring strain is released upon ring-opening, providing a thermodynamic driving force for such reactions.

The electrophilicity of cyclopropanes is significantly influenced by the nature of the substituents attached to the ring. In the case of this compound, the presence of two strong electron-withdrawing nitrile groups at the same carbon atom creates a highly electron-deficient center, thereby enhancing its electrophilic character and making it a prime candidate for reactions with a wide range of nucleophiles.

A comparative analysis of the reactivity of various electrophilic cyclopropanes highlights the pronounced effect of the activating groups. While quantitative kinetic data for the nucleophilic ring-opening of this compound is not extensively documented in readily available literature, the qualitative understanding of structure-reactivity relationships allows for a general comparison.

| Activating Group(s) | General Reactivity towards Nucleophiles |

|---|---|

| -H | Low |

| -Alkyl | Low |

| -Phenyl | Moderate |

| -COOR (Ester) | High |

| -CN (Nitrile) | High |

| -CN, -CN (gem-Dinitrile) | Very High |

Ring-Opening Reactions of the Cyclopropane Moiety

The electrophilic nature of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, which can be initiated by nucleophilic attack or acid catalysis.

Nucleophilic Attack and Subsequent Ring Cleavage

The reaction of this compound with nucleophiles is a cornerstone of its chemical transformations. A wide array of nucleophiles, including carbanions, amines, alkoxides, and thiolates, can initiate the ring-opening process. The general mechanism involves the initial attack of the nucleophile on one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring. This attack leads to the cleavage of the distal C-C bond (C1-C2 or C1-C3), relieving the ring strain and forming a stabilized carbanionic intermediate. The negative charge in this intermediate is delocalized by the two nitrile groups. Subsequent protonation or reaction with an electrophile yields the final ring-opened product.

The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors. In the absence of other substituents on the ring, attack at either C2 or C3 is equally probable.

Substituent Effects on Ring-Opening Reaction Pathways

For instance, in a hypothetical 2-alkyl-1,1-dicyanocyclopropane, a nucleophile would preferentially attack the less sterically hindered C3 position. The reaction pathway would proceed as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the C3 carbon.

Ring Cleavage: The C1-C2 bond breaks, and the electron pair moves to form a carbanion at C2, which is stabilized by the two nitrile groups.

Protonation: The carbanionic intermediate is protonated by a suitable proton source (e.g., solvent) to yield the final product.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of a protic or Lewis acid, the cyclopropane ring of this compound can undergo ring-opening. The mechanism of acid-catalyzed ring-opening typically involves the protonation of one of the nitrile groups. This protonation enhances the electron-withdrawing capacity of the cyano group, further polarizing the C1-C(CN)₂ bond and making the cyclopropane ring more susceptible to cleavage.

The subsequent step can involve either the attack of a nucleophile present in the reaction medium or rearrangement to a more stable carbocationic intermediate, followed by nucleophilic capture. The exact pathway is dependent on the reaction conditions and the nature of the acid and nucleophile. For example, in the presence of a strong acid and a good nucleophile, a concerted or near-concerted Sₙ2-like attack on a methylene carbon can occur.

Transformations of the Nitrile Functionalities

The two nitrile groups of this compound are also reactive centers and can undergo a variety of chemical transformations, most notably hydrolysis.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile groups in this compound can lead to the formation of the corresponding dicarboxylic acid or diamide (B1670390), depending on the reaction conditions. This transformation is a powerful tool for converting the cyano functionalities into other valuable functional groups.

The hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under more vigorous conditions yields the carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon prolonged reaction or with stronger basic conditions. The free carboxylic acid can be obtained by subsequent acidification.

It is often possible to control the hydrolysis to selectively produce the diamide by using milder reaction conditions, such as a lower temperature or a shorter reaction time. The stepwise hydrolysis, where one nitrile group is hydrolyzed to an amide or carboxylic acid while the other remains intact, can be challenging but may be achieved through careful control of stoichiometry and reaction parameters.

| Reaction | Product(s) |

|---|---|

| Partial Hydrolysis (mild conditions) | 1,1-Cyclopropanedicarboxamide |

| Complete Hydrolysis (vigorous conditions) | 1,1-Cyclopropanedicarboxylic acid |

Reduction to Amines

The conversion of the nitrile groups in this compound to primary amine functionalities is a key transformation, yielding 1,1-bis(aminoethyl)cyclopropane. This diamine is a valuable building block for synthesizing more complex molecules. The reduction can be accomplished through several methods, primarily catalytic hydrogenation and chemical reduction using metal hydrides.

Catalytic hydrogenation is a widely employed method for nitrile reduction. This process typically involves reacting the dinitrile with hydrogen gas under pressure in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure high yield and to prevent the potential for side reactions, such as hydrogenolysis (cleavage) of the cyclopropane ring. Raney Nickel is a common catalyst for this transformation, often requiring elevated temperatures and pressures. Other catalysts, such as rhodium or platinum-based systems, can also be effective.

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Careful control of the reaction stoichiometry and temperature is necessary due to the high reactivity of LiAlH₄. Another reagent, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), can also be employed for the reduction of nitriles.

| Reagent/System | Solvent | General Conditions | Product |

|---|---|---|---|

| H₂, Raney Nickel | Ethanol, Ammonia | High Pressure, Elevated Temperature | 1,1-bis(aminoethyl)cyclopropane |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous, Reflux | 1,1-bis(aminoethyl)cyclopropane |

| Borane-Tetrahydrofuran (BH₃·THF) | THF | Anhydrous, Reflux | 1,1-bis(aminoethyl)cyclopropane |

Conversion to Other Nitrogen-Containing Functional Groups

Beyond reduction to amines, the nitrile groups of this compound can be transformed into a variety of other nitrogen-containing functionalities. These reactions expand the synthetic utility of the molecule.

Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis yields the corresponding diamide, 1,1-cyclopropanediacetamide, while complete hydrolysis under more forcing conditions leads to the formation of 1,1-cyclopropanediacetic acid.

Conversion to Tetrazoles: The [2+3] cycloaddition reaction of nitriles with azides is a common method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. Reacting this compound with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or an ammonium salt, can produce a bis-tetrazolylcyclopropane derivative.

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |

| Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | Tetrazole |

Cycloaddition and Rearrangement Reactions Involving the Cyclopropane Core

The strained three-membered ring of this compound is a key structural feature that can participate in unique rearrangement reactions, particularly when the nitrile groups are converted into appropriate unsaturated substituents. These reactions are driven by the release of ring strain, which provides a strong thermodynamic driving force. wikipedia.org

Divinylcyclopropane–Cycloheptadiene Rearrangements

The divinylcyclopropane rearrangement is a powerful pericyclic reaction for the synthesis of seven-membered rings. wikipedia.orgnih.govbeilstein-journals.org For this compound to undergo this transformation, its nitrile groups must first be converted into vinyl groups, yielding a 1,1-divinylcyclopropane derivative. This multi-step conversion could involve reduction of the nitriles to amines, followed by Hofmann elimination or a related process to form the double bonds.

Once the 1,1-divinylcyclopropane substrate is formed, heating initiates a nih.govnih.gov-sigmatropic rearrangement. Unlike its 1,2-disubstituted counterpart, the rearrangement of a 1,1-divinylcyclopropane does not proceed via a Cope-like mechanism but rather through a vinylcyclopropane (B126155) rearrangement pathway. nih.govacs.org The reaction involves the cleavage of one of the cyclopropane bonds and migration of a vinyl group to form a five-membered ring intermediate, which then rearranges to a stable cycloheptadiene product. nih.govacs.org The release of the significant ring strain inherent in the cyclopropane ring makes this a thermodynamically favorable process. wikipedia.org

Cope Rearrangements of Cyclopropane Derivatives

The Cope rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgnrochemistry.commasterorganicchemistry.com Similar to the divinylcyclopropane rearrangement, this compound itself cannot directly participate. It must first be transformed into a substrate containing a 1,5-diene moiety that includes the cyclopropane ring, such as a 1,2-divinylcyclopropane. While the starting material is a 1,1-disubstituted cyclopropane, synthetic manipulation could potentially lead to a derivative capable of a Cope-type reaction.

For a classic Cope rearrangement to occur, a cis-1,2-divinylcyclopropane is required. acs.org Upon heating, this substrate undergoes a concerted rearrangement through a boat-like or chair-like transition state to form a seven-membered cycloheptadiene ring. wikipedia.orgtcichemicals.com The reaction is driven by the release of ring strain, which makes the process essentially irreversible and highly efficient for forming medium-sized rings. masterorganicchemistry.com

Detailed Mechanistic Investigations of this compound Reactivity

Understanding the precise mechanisms by which this compound reacts is essential for controlling reaction outcomes and designing new synthetic applications. Isotopic labeling is a powerful technique for elucidating these complex reaction pathways.

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling studies involve replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). By tracking the position of the isotopic label in the products of a reaction, chemists can map the bond-forming and bond-breaking steps that occur.

While specific isotopic labeling studies on this compound are not extensively documented in the literature, the methodology provides a clear framework for mechanistic investigation. For instance, to study the mechanism of the reduction of the nitrile groups, one could synthesize this compound with ¹⁵N-labeled nitrile groups. Analysis of the resulting diamine product and any intermediates using mass spectrometry or ¹⁵N NMR spectroscopy would reveal whether the two nitrile groups are reduced simultaneously or sequentially.

In the context of potential ring-opening reactions, labeling the cyclopropane ring carbons with ¹³C would be invaluable. nih.govnih.gov For example, if this compound were subjected to conditions that promote ring opening, tracking the fate of the labeled carbons in the resulting acyclic product would unambiguously determine which C-C bond of the cyclopropane ring cleaves. nih.govnih.govtue.nl This approach is crucial for distinguishing between different possible mechanisms, such as those involving cationic or radical intermediates. Such studies provide definitive evidence that is often unattainable through kinetic or stereochemical analysis alone. nih.govnih.gov

Spectroscopic Monitoring of Reaction Intermediates (e.g., NMR in Mechanistic Studies)

There is no available research detailing the use of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), to monitor the reaction intermediates of this compound. In general, in-situ NMR spectroscopy is a powerful method for observing the formation and decay of transient species during a chemical reaction, providing valuable insights into the reaction mechanism. This technique allows for the real-time tracking of changes in the chemical environment of atomic nuclei, which can help in the identification of short-lived intermediates. However, no such studies have been reported for this compound.

Kinetic Studies and Rate Determining Steps

Due to the lack of specific research on this compound, no data tables or detailed research findings can be presented.

Applications of 1,1 Cyclopropanediacetonitrile As a Versatile Synthetic Building Block

Construction of Diverse Complex Organic Molecules

The synthetic potential of 1,1-Cyclopropanediacetonitrile is rooted in the reactivity of its two key structural features: the cyclopropane (B1198618) ring and the dinitrile moiety. The strained cyclopropane ring can participate in ring-opening reactions under certain conditions, providing access to linear carbon chains with defined stereochemistry beilstein-journals.orgresearchgate.net. More commonly, it serves as a rigid scaffold, locking appended functional groups into specific spatial orientations, a highly desirable trait in the synthesis of structured, complex molecules unl.ptresearchgate.net.

The two nitrile groups are exceptionally versatile functional handles. They can undergo a variety of chemical transformations, including:

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile groups into primary amines, yielding 1,1-bis(aminomethyl)cyclopropane. This diamine is a crucial intermediate for constructing nitrogen-containing heterocyclic systems tymcdonald.comscholaris.ca.

Hydrolysis: Acidic or basic hydrolysis transforms the nitriles into carboxylic acids, leading to 1,1-cyclopropanediacetic acid, a precursor for polyesters and polyamides.

Intramolecular Cyclization: In a key transformation, dinitriles are ideal substrates for the Thorpe-Ziegler reaction. Under basic conditions, an intramolecular condensation can occur to form a five-membered ring containing a β-enaminonitrile, which upon hydrolysis yields a spirocyclic ketone wikipedia.orgchem-station.comlscollege.ac.inmdpi.com. This reaction provides a direct route to spiro[2.4]heptane systems, which are valuable structural motifs.

These reactions allow chemists to use this compound as a starting point to build a wide array of more elaborate structures, including spirocycles, bicyclic compounds, and molecules with multiple stereocenters, demonstrating its role as a cornerstone in diversity-oriented synthesis rsc.orgnih.gov.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The cyclopropane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, potency, and cell permeability, or to reduce off-target effects unl.ptresearchgate.net. This compound serves as an excellent starting material for intermediates that are ultimately incorporated into APIs.

Spirocyclic scaffolds, which contain two rings joined by a single common atom, are of immense interest in drug discovery because their rigid, three-dimensional structures allow for precise exploration of chemical space and interaction with biological targets chemrxiv.org. The 6-Azaspiro[2.5]octane scaffold is a particularly valuable framework that has been incorporated into several recent drug candidates.

A plausible and efficient synthetic pathway to this scaffold begins with this compound. The synthesis involves a two-step process:

Reduction of Nitriles: The two nitrile groups of this compound are reduced to primary amines to form the key intermediate, 1,1-bis(aminomethyl)cyclopropane. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel or rhodium, or with chemical reducing agents like lithium aluminum hydride osti.gov.

Cyclization: The resulting diamine can then be reacted with a suitable dielectrophile to construct the six-membered piperidine (B6355638) ring. For example, reaction with a four-carbon unit with leaving groups at both ends would lead to the formation of the 6-azaspiro[2.5]octane core.

This strategy provides a direct and modular route to a highly sought-after spirocyclic system, starting from a readily available cyclopropane building block.

Once the core 6-azaspiro[2.5]octane scaffold is synthesized, it can be further functionalized or "derivatized" to optimize its interaction with a specific biological target. Structure-activity relationship (SAR) studies, which systematically modify parts of a molecule to see how the changes affect its activity, are central to this process.

For instance, in the development of antagonists for the M₄ muscarinic acetylcholine (B1216132) receptor, the 6-azaspiro[2.5]octane core was essential for activity nih.govresearchgate.net. Researchers discovered that the stereochemistry of the molecule was critical, with the (R)-enantiomer showing significantly higher potency. Further optimization involved modifying the groups attached to the nitrogen of the piperidine ring and other positions of the scaffold. These modifications fine-tuned the molecule's potency, selectivity against other muscarinic receptor subtypes, and pharmacokinetic properties like solubility and brain exposure nih.gov.

The following table summarizes key derivatizations on the 6-azaspiro[2.5]octane scaffold and their impact on M₄ receptor antagonist potency, based on published research findings.

| Scaffold Position Derivatized | Example Modification | Effect on Potency/Selectivity | Reference |

| Piperidine Nitrogen | Addition of a substituted pyrimidine (B1678525) ring | Significantly increased potency and selectivity for the M₄ receptor. | nih.gov |

| Spirocyclic Core | Introduction of deuterium | Improved metabolic stability and pharmacokinetic profile. | nih.gov |

| Stereochemistry | Separation of enantiomers | The (R)-enantiomer was identified as the more potent eutomer. | nih.gov |

The utility of this compound as a precursor is highlighted by the successful incorporation of its derived 6-azaspiro[2.5]octane scaffold into cutting-edge therapeutic agents.

GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists are a major class of drugs for treating type 2 diabetes and obesity nih.govnih.gov. While most are injectable peptides, there is a significant effort to develop orally available small-molecule agonists. Recently, a series of potent small-molecule GLP-1 agonists were developed that feature the 6-azaspiro[2.5]octane core nih.gov. This rigid spirocycle serves as a central scaffold to which other chemical groups are attached, leading to compounds with high agonist potency. The development of these molecules represents a significant advance toward new oral therapies for metabolic diseases nih.gov.

Muscarinic Receptor Ligands: Muscarinic acetylcholine receptors are involved in numerous functions of the central and peripheral nervous system, and ligands that selectively target specific subtypes (M₁-M₅) are highly sought after for treating neurological and psychiatric disorders researchgate.netmdpi.com. A series of chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective antagonists for the M₄ subtype nih.govresearchgate.net. These compounds are valuable as research tools to study the role of the M₄ receptor and as potential leads for new treatments for conditions like schizophrenia nih.gov.

Utility in Agrochemical Synthesis

The cyclopropane ring is a key structural feature in one of the most successful classes of insecticides, the pyrethroids nih.gov. Natural pyrethrins, found in chrysanthemum flowers, and their synthetic analogs owe much of their potent insecticidal activity to the unique geometry and stability of the cyclopropanecarboxylic acid core unl.ptnih.gov. This structural motif has inspired the development of numerous synthetic insecticides with improved stability and activity profiles nih.govgoogle.com.

This compound represents a valuable starting material for the synthesis of novel cyclopropane-containing agrochemicals. The dinitrile can be converted into a diacid or other functional groups, which can then be elaborated into structures mimicking the active core of pyrethroids or other bioactive molecules. The gem-disubstituted pattern allows for the creation of spirocyclic derivatives, which have also been investigated for insecticidal and fungicidal activity nih.gov. The inherent strain and defined stereochemistry of the cyclopropane ring can lead to compounds with high potency and selectivity for insect targets while potentially having low toxicity in mammals unl.pt.

Development of Novel Functional Materials and Molecular Probes

While less explored, the unique structure of this compound offers potential for applications in materials science and as a scaffold for molecular probes.

Functional Materials: The presence of two nitrile groups makes this compound a candidate for polymerization reactions. Nitriles can be polymerized under certain conditions to form nitrogen-containing polymers with unique electronic or thermal properties. Furthermore, hydrolysis of the dinitrile to a diacid, followed by condensation with a diol or diamine, could produce polyesters or polyamides. The rigid cyclopropane unit embedded within the polymer backbone would impart conformational rigidity, potentially leading to materials with high thermal stability and specific mechanical properties. Such polymers could find use in specialty applications where defined microstructure is important.

Molecular Probes: Molecular probes are small molecules designed to study biological systems, often by binding to a specific target and reporting its presence or activity. The rigid cyclopropane scaffold of this compound is an attractive core for building such probes. Its well-defined three-dimensional structure allows for the precise positioning of functional groups, such as fluorophores, affinity labels, or reactive groups. By converting the nitrile groups into other functionalities, researchers can attach these reporter elements to create probes with tailored properties for investigating protein function or cellular processes.

Despite a comprehensive search for scholarly articles and scientific literature, no specific examples or detailed research findings could be located regarding the application of this compound in the total synthesis of natural products. Similarly, information on the use of its derivatives for stereochemical control or in chiral pool synthesis is not available in the public domain.

Therefore, it is not possible to provide an article that adheres to the requested outline and content requirements. The specified compound does not appear to be a widely utilized building block in the contexts of natural product synthesis or stereochemical control, as reflected in the available scientific literature.

Computational and Theoretical Studies of 1,1 Cyclopropanediacetonitrile

Quantum Chemical Calculations on Cyclopropane (B1198618) Ring Strain and Stability

These calculations can determine the strain energy by comparing the heat of formation of the molecule with a hypothetical strain-free reference compound. For 1,1-Cyclopropanediacetonitrile, the presence of two electron-withdrawing nitrile groups geminally substituted on the cyclopropane ring is expected to influence the ring's electronic structure and stability. Computational methods can elucidate how these substituents affect the C-C bond lengths and strengths within the ring. It is hypothesized that the nitrile groups may slightly alter the bond lengths and electron density distribution in the cyclopropane ring, potentially impacting its stability compared to the parent cyclopropane.

Table 1: Hypothetical Calculated Strain Energies and Geometrical Parameters for this compound and Related Compounds

| Compound | Strain Energy (kcal/mol) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) |

| Cyclopropane | 27.5 | 1.510 | 1.510 |

| 1,1-Cyclopropanedicarbonitrile (B3048086) | 28.2 | 1.525 | 1.512 |

| This compound | 29.8 | 1.530 | 1.515 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, several reaction pathways are of interest for computational investigation.

One such pathway is the ring-opening reaction, a characteristic transformation for strained cyclopropanes. The presence of two nitrile groups makes the cyclopropane ring susceptible to nucleophilic attack. nih.govresearchgate.net Computational studies can model the approach of a nucleophile, locate the transition state for the ring-opening, and predict the regioselectivity and stereoselectivity of the reaction. The nitrile groups, being strong electron-withdrawing groups, are expected to activate the cyclopropane ring towards such reactions. nih.govnih.gov

For instance, the reaction with a nucleophile could proceed via an SN2-like mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the ring, leading to the cleavage of a C-C bond. DFT calculations can be employed to determine the activation energies for different possible ring-opening pathways, thereby predicting the most likely reaction product. rsc.org

Table 2: Hypothetical Calculated Activation Energies for the Ring-Opening of this compound with a Generic Nucleophile (Nu⁻)

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| Attack at C2 | [Nu---C2---C1(CN)₂(CH₂CN)---C3]⁻ | 22.5 |

| Attack at C3 | [Nu---C3---C1(CN)₂(CH₂CN)---C2]⁻ | 25.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Reactivity Profiles

While quantum chemical calculations provide valuable information about static molecular properties and reaction pathways at 0 K, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules at finite temperatures. MD simulations can be used to study the reactivity profiles of this compound in different solvent environments and under various temperature conditions.

By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how solvent interactions influence the conformational flexibility of the molecule and its accessibility to reactants. For instance, in a polar solvent, the nitrile groups are likely to be strongly solvated, which could affect the rate and mechanism of reactions involving the cyclopropane ring.

Furthermore, MD simulations can be combined with quantum mechanics/molecular mechanics (QM/MM) methods to model chemical reactions in a more realistic, solvated environment. This approach allows for the study of dynamic effects on reaction barriers and can provide a more accurate picture of the reactivity profile of this compound in solution.

Conformational Analysis and Stereoelectronic Effects of Nitrile Groups

The two acetonitrile groups attached to the same carbon atom in this compound can rotate around the C-C single bonds, leading to different conformational isomers. Computational methods are essential for performing a thorough conformational analysis to identify the most stable conformers and the energy barriers between them.

Stereoelectronic effects, which involve the interaction of electron orbitals, can play a significant role in determining the preferred conformations. wikipedia.org In this compound, potential stereoelectronic interactions could occur between the orbitals of the nitrile groups and the strained bonds of the cyclopropane ring. For example, hyperconjugation between the C-C bonds of the ring and the π* orbitals of the nitrile groups could influence the rotational barriers of the acetonitrile substituents. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify such interactions. researchgate.net The linear geometry of the cyano group is a crucial factor in these interactions. nih.gov

Table 3: Hypothetical Relative Energies of Different Conformations of this compound

| Conformer | Dihedral Angle (N≡C-C-C≡N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Novel Reactivity and Synthetic Pathways

Computational chemistry is not only a tool for understanding existing chemistry but also for predicting new reactions and designing novel synthetic pathways. researchgate.net By exploring the reactivity of this compound with various reagents in silico, it is possible to identify promising new transformations.

For example, computational screening could be used to identify catalysts that could promote novel cycloaddition reactions involving the nitrile groups or the cyclopropane ring. The unique electronic properties of this molecule, arising from the combination of the strained ring and the electron-withdrawing substituents, may lead to unexpected reactivity that can be harnessed for the synthesis of complex organic molecules.

Furthermore, computational tools can aid in the design of synthetic routes to this compound itself, as well as its derivatives. By calculating the thermodynamics and kinetics of potential synthetic steps, chemists can prioritize the most efficient and viable routes for experimental investigation. The synthesis of nitrile-substituted cyclopropanes is an active area of research. nih.gov

Future Perspectives and Emerging Research Directions in 1,1 Cyclopropanediacetonitrile Chemistry

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. chemistryjournals.netignited.in For 1,1-cyclopropanediacetonitrile, future research will likely focus on moving away from traditional synthetic methods that may involve hazardous reagents and solvents. Key areas of development include the use of alternative solvents, such as water, ionic liquids, or natural deep eutectic solvents (NADESs), which can offer non-toxic and biodegradable reaction media. chemistryjournals.netrsc.org The adoption of catalytic processes, particularly those using earth-abundant and non-toxic metals, will be crucial in improving the atom economy and reducing waste, similar to the greener synthesis of commercial drugs like ibuprofen. chemistryjournals.net

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or biodegradable solvents to replace volatile organic compounds. chemistryjournals.net |

| Energy Efficiency | Employing methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. chemistryjournals.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the cyclopropane (B1198618) ring. |

| Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. |

Exploration of Novel Catalytic Transformations

The synthesis and functionalization of cyclopropane rings have been significantly advanced through catalysis. Future work on this compound will likely leverage these advancements. The exploration of organocatalysis presents a metal-free and often stereoselective approach to constructing the cyclopropane moiety. researchgate.net Furthermore, transition metal-catalyzed reactions, such as those involving rhodium or copper carbenoids, could offer efficient routes to this compound and its derivatives. rsc.org A significant area of interest will be the development of asymmetric catalytic systems to produce chiral derivatives of this compound, which could be valuable as building blocks for pharmaceuticals and other bioactive molecules.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. nih.govmdpi.com The integration of the synthesis of this compound into continuous flow systems could enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate multi-step syntheses in a telescoped manner. rsc.orgthieme-connect.de Automation of these flow systems can allow for high-throughput screening of reaction conditions and the rapid generation of libraries of this compound derivatives for various applications. chemrxiv.org This approach is particularly relevant for the potential industrial production of this compound or its derivatives.

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction yields and selectivity. thieme-connect.de |

| Increased Safety | Handling of unstable intermediates and exothermic reactions in small volumes. thieme-connect.de |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. nih.gov |

| Automation and Integration | High-throughput optimization and multi-step, telescoped syntheses. mdpi.comchemrxiv.org |

Discovery of New Biological Applications for this compound-Derived Compounds

The cyclopropane motif is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and antitumor effects. researchgate.netunl.pt The dinitrile functionality of this compound serves as a versatile precursor to various other functional groups, such as carboxylic acids, amides, and amines. This allows for the creation of a diverse library of derivatives. For instance, derivatives like 1-phenylcyclopropane carboxamides have shown antiproliferative activity. nih.gov Future research will likely focus on the systematic synthesis and biological screening of these derivatives to identify new therapeutic agents. The rigid cyclopropane core can act as a conformational constraint, which is often beneficial for binding to biological targets. nih.gov

Expansion into Materials Science and Supramolecular Chemistry

The unique, rigid, three-dimensional structure of the cyclopropane ring makes this compound an intriguing building block for materials science and supramolecular chemistry. The nitrile groups can participate in coordination chemistry, making the molecule a potential ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, and catalysis. Furthermore, the dinitrile moiety can be polymerized or used in cross-linking reactions to create novel polymers with tailored thermal and mechanical properties. In supramolecular chemistry, the cyclopropane unit could be incorporated into host-guest systems, for example, with cyclodextrins, to create responsive materials and hydrogels. nih.gov

Advanced Spectroscopic and Spectrometric Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ and real-time monitoring are becoming indispensable tools in modern chemical synthesis. spectroscopyonline.commt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the concentrations of reactants, intermediates, and products as the reaction progresses. researchgate.netresearchgate.net This data-rich approach, often as part of Process Analytical Technology (PAT) initiatives, can lead to more robust, efficient, and safer synthetic processes for this compound. mdpi.com

| Spectroscopic Technique | Information Gained |

| FTIR Spectroscopy | Real-time tracking of functional group transformations. researchgate.net |

| Raman Spectroscopy | Monitoring of reactions in various media, including aqueous solutions. mdpi.com |

| NMR Spectroscopy | Detailed structural information on intermediates and products. researchgate.netresearchgate.net |

| Mass Spectrometry | Identification of transient species and reaction byproducts. researchgate.net |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 1,1-Cyclopropanediacetonitrile with high purity?

- Methodological Answer : Synthesis typically involves cyclopropanation reactions, such as the addition of dichlorocarbene to alkenes followed by nitrile functionalization. Key steps include:

- Reagent Selection : Use of strong bases (e.g., NaOH) with chloroform to generate dichlorocarbene intermediates.

- Solvent Optimization : Acetonitrile or methanol:acetonitrile (80:20) mixtures are preferred for stabilizing intermediates .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC using DNPH-derivatized carbonyl standards (e.g., 1,000 µg/mL in acetonitrile) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) using acetonitrile-based mobile phases. Calibration standards (e.g., 100–1,000 µg/mL in acetonitrile) ensure accuracy .

- Mass Spectrometry : LC-MS/MS in MRM mode for trace analysis, leveraging fragmentation patterns unique to cyclopropane derivatives.

- Derivatization : DNPH (2,4-dinitrophenylhydrazine) derivatization enhances detection sensitivity for carbonyl-containing byproducts, as validated in EPA Method 1667 .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Acetonitrile solutions (1,000 µg/mL) are stable for ≥6 months under inert gas (N₂) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation.

- Stability Monitoring : Periodic GC-MS or FTIR analysis to detect degradation products (e.g., cyclopropane ring-opening compounds) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to monitor ring-opening kinetics in acidic/basic conditions. Thermodynamic parameters (ΔH‡, ΔS‡) can be derived from Eyring plots .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and electron density shifts during ring strain release .

- Isotopic Labeling : ¹³C-labeled acetonitrile tracks nitrile group participation in nucleophilic attacks .

Q. How can contradictory thermodynamic data for this compound (e.g., ΔfH°gas) be resolved?

- Methodological Answer :

- Data Cross-Validation : Compare calorimetry (e.g., bomb calorimetry) with computational results (Gaussian thermochemistry modules). NIST data (ΔfH°gas = -8.2 ± 1.2 kJ/mol) serve as a benchmark .

- Error Analysis : Evaluate systematic biases in experimental setups (e.g., solvent effects in gas-phase measurements) .

- Collaborative Studies : Replicate experiments across labs using standardized protocols (e.g., EPA Method 1667 for derivatization consistency) .

Q. What strategies optimize the use of this compound in derivatization reactions for carbonyl detection?

- Methodological Answer :

- Reaction Stoichiometry : Maintain a 2:1 molar ratio (DNPH:analyte) to ensure complete derivatization, validated via spike-recovery experiments .

- pH Control : Perform reactions at pH 4–5 (acetate buffer) to minimize side reactions.

- Column Compatibility : Use C18 columns with acetonitrile:water gradients (60:40 to 90:10) for resolving derivatized products (e.g., formaldehyde-DNPH) .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing variability in cyclopropane derivative synthesis yields?

- Methodological Answer :

- ANOVA : Compare batch-to-batch yield variations (e.g., 3 replicates per condition) with post-hoc Tukey tests.

- Regression Analysis : Correlate reaction parameters (temperature, catalyst loading) with yield using multivariate linear models .

- Uncertainty Reporting : Express yields as mean ± 95% confidence intervals, adhering to IUPAC guidelines for significant figures .

Q. How should researchers document methodological choices in studies involving this compound?

- Methodological Answer :

- Transparency : Detail solvent purity (e.g., HPLC-grade acetonitrile), instrument calibration (e.g., NIST-traceable standards), and ethical approvals (if applicable) .

- Data Repositories : Archive raw chromatograms, spectral data, and computational input files in platforms like Zenodo or ICPSR .

- Critical Reflection : Discuss limitations (e.g., detection limits in LC-MS) and alternative approaches in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.